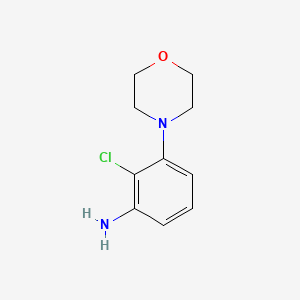
2-Chloro-3-(4-morpholinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-morpholin-4-ylaniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a morpholine ring attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-morpholin-4-ylaniline typically involves the nucleophilic substitution of a chloroaniline derivative with morpholine. One common method is the reaction of 2-chloro-3-nitroaniline with morpholine under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-morpholin-4-ylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination reactions have been employed to achieve high selectivity and yield .
化学反応の分析
Types of Reactions
2-chloro-3-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted aniline derivatives .
科学的研究の応用
2-chloro-3-morpholin-4-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-chloro-3-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
- 3-chloro-2-morpholin-4-ylaniline
- 4-chloro-3-morpholin-4-ylaniline
- 2-chloro-4-morpholin-4-ylaniline
Uniqueness
2-chloro-3-morpholin-4-ylaniline is unique due to the specific positioning of the chloro group and morpholine ring on the aniline core. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-chloro-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
InChIキー |
YJBMUSKQVFLDQI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC(=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)

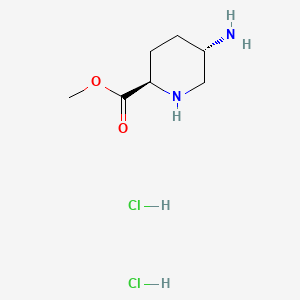
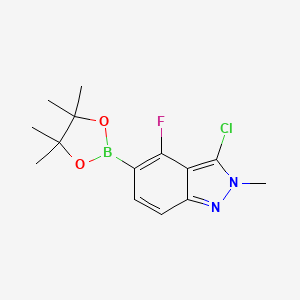
![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)
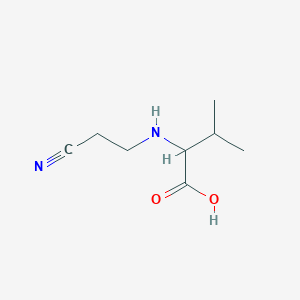

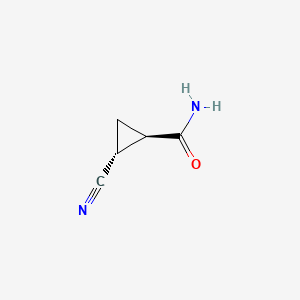
![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
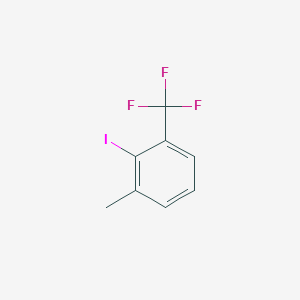
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
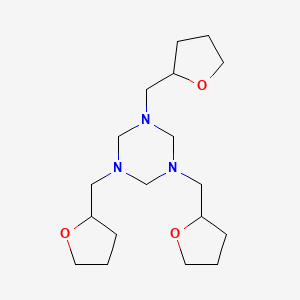
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
